(3-Methyloxetan-3-yl)methanesulfonyl fluoride
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Overview
Description
(3-Methyloxetan-3-yl)methanesulfonyl fluoride: is a chemical compound with the molecular formula C5H9FO3S and a molecular weight of 168.18. It is a sulfonyl fluoride derivative, which is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of (3-Methyloxetan-3-yl)methanesulfonyl fluoride typically involves the reaction of 3-methyloxetane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
(3-Methyloxetan-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Methyloxetan-3-yl)methanesulfonyl fluoride has several scientific research applications, including:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methyloxetan-3-yl)methanesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3-Methyloxetan-3-yl)methanesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:
Methanesulfonyl fluoride: A simpler compound with similar reactivity but lacking the oxetane ring.
Trifluoromethanesulfonyl fluoride: A more reactive compound due to the presence of electron-withdrawing trifluoromethyl groups.
(3-Methyloxetan-3-yl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the oxetane ring and sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(3-methyloxetan-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c1-5(2-9-3-5)4-10(6,7)8/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFYPSGVABTINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935988-09-2 |
Source
|
Record name | (3-methyloxetan-3-yl)methanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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